

# Unraveling the Solid-State Architecture of Anhydrous Mercurous Acetate: A Technical Guide

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## Compound of Interest

Compound Name: Mercurous acetate

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This technical guide provides a comprehensive overview of the crystal structure of anhydrous **mercurous acetate** ( $\text{Hg}_2(\text{C}_2\text{H}_3\text{O}_2)_2$ ), offering key structural data, detailed experimental protocols for its synthesis and characterization, and a visualization of its molecular arrangement. This information is critical for understanding the solid-state behavior of this compound and can serve as a foundational reference for its application in synthetic chemistry and materials science.

## Core Structural and Crystallographic Data

The crystal structure of anhydrous **mercurous acetate** was determined by single-crystal X-ray diffraction using synchrotron radiation. The compound crystallizes in the monoclinic space group  $C 2/m$ .<sup>[1][2]</sup> The fundamental structural unit is a centrosymmetric dimer,  $\text{CH}_3\text{COO}-\text{Hg}-\text{Hg}-\text{OOCCH}_3$ . These dimers are further assembled into infinite ribbons through longer, weaker  $\text{Hg}-\text{O}$  interactions.

A summary of the key crystallographic and structural parameters is presented in the tables below.

### Table 1: Crystallographic Data

Parameter	Value
Chemical Formula	Hg <sub>2</sub> (C <sub>2</sub> H <sub>3</sub> O <sub>2</sub> ) <sub>2</sub>
Formula Weight	519.27 g/mol
Crystal System	Monoclinic
Space Group	C 2/m
Unit Cell Dimensions	
a	5.133(3) Å
b	5.866(3) Å
c	12.202(6) Å
α	90°
β	99.779(7)°
γ	90°
Volume	362.1(3) Å <sup>3</sup>
Z	2
Data Collection	
Radiation	Synchrotron (λ = 0.8464 Å)
Temperature	150(2) K

**Table 2: Selected Bond Distances and Angles**

Bond/Angle	Distance (Å) / Angle (°)
Bond Distances	
Hg—Hg	2.5202(15)
Hg—O1	2.152(12)
Hg—O1' (inter-dimer)	2.6802(12)
C1—O1	1.25(2)
C1—O2	1.26(2)
C1—C2	1.49(3)
Bond Angles	
O1—Hg—Hg	178.6(3)
O1—C1—O2	123.9(19)
O1—C1—C2	118.0(18)
O2—C1—C2	118.1(18)

Symmetry code: (') -x+1, y, -z+1

## Experimental Protocols

### Synthesis and Crystallization of Anhydrous Mercurous Acetate

The synthesis of single crystals of anhydrous **mercurous acetate** suitable for X-ray diffraction was achieved through a slow reduction and crystallization process.[\[1\]](#)

Materials:

- Mercuric acetate ( $\text{Hg}(\text{OOCCH}_3)_2$ )
- Ethylene glycol
- Methanol

#### Procedure:

- A solution of mercuric acetate (39.8 mg, 0.125 mmol) in ethylene glycol (2.5 ml) was prepared in a test tube.
- This solution was carefully layered with an additional 10 ml of pure ethylene glycol.
- A final layer of 2 ml of methanol was added on top of the ethylene glycol.
- The test tube was sealed and stored in the dark at room temperature.
- Large, thin, colorless hexagonal plates of anhydrous **mercurous acetate** formed over a period of approximately two weeks.

## Crystal Structure Determination

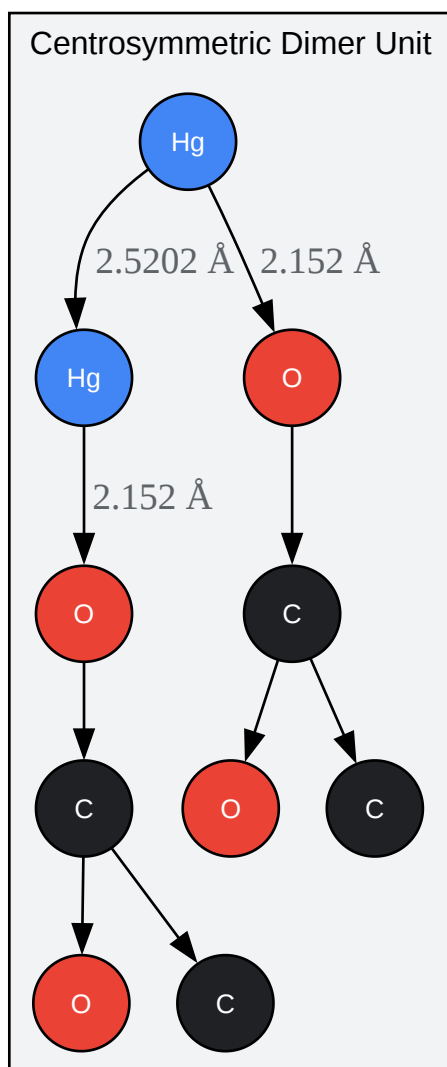
The crystallographic data were collected on station 16.2 SMX at the Daresbury Synchrotron Radiation Source (SRS), UK.[\[1\]](#)

#### Data Collection and Refinement:

- A suitable single crystal with dimensions of approximately  $0.02 \times 0.02 \times 0.01$  mm was selected.
- Data were collected at a temperature of 150(2) K.
- The structure was solved and refined using standard crystallographic software packages.
- The hydrogen atoms of the methyl group were positioned geometrically and refined as riding atoms. The methyl group was found to be disordered over two positions.

## Visualization of the Crystal Structure

The following diagrams illustrate the key structural features of anhydrous **mercurous acetate**.



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**Fig. 1:** Core  $\text{Hg}_2(\text{O}_2\text{CCH}_3)_2$  Dimer Unit

**Fig. 2:** Formation of Infinite Ribbons

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## References

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- To cite this document: BenchChem. [Unraveling the Solid-State Architecture of Anhydrous Mercurous Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3275885#crystal-structure-of-anhydrous-mercurous-acetate]

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